molecular formula C10H15NO2 B6211103 8-(prop-2-yn-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 263148-97-6

8-(prop-2-yn-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B6211103
CAS No.: 263148-97-6
M. Wt: 181.2
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Description

8-(prop-2-yn-1-yl)-1,4-dioxa-8-azaspiro[45]decane is a chemical compound with the molecular formula C12H15NO2 It is also known by its IUPAC name, 8-(prop-2-yn-1-yl)-8-azaspiro[45]decane-7,9-dione This compound is characterized by its unique spirocyclic structure, which includes both an azaspiro and a dioxaspiro moiety

Preparation Methods

The synthesis of 8-(prop-2-yn-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a glutarimide derivative with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spirocyclic structure .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

8-(prop-2-yn-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

8-(prop-2-yn-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(prop-2-yn-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The prop-2-yn-1-yl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

8-(prop-2-yn-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane can be compared with other similar compounds, such as:

    8-azaspiro[4.5]decane-7,9-dione: This compound lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.

    1,4-dioxa-8-azaspiro[4.5]decane: This compound lacks the prop-2-yn-1-yl group and the dione functionality, resulting in different chemical and biological properties.

Properties

CAS No.

263148-97-6

Molecular Formula

C10H15NO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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